molecular formula C15H9BrFNO2 B3038704 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione CAS No. 886761-90-6

2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione

Cat. No.: B3038704
CAS No.: 886761-90-6
M. Wt: 334.14 g/mol
InChI Key: UMYSNUBQOISARG-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione is a halogenated isoindole-1,3-dione derivative characterized by a bromo and fluoro substituent on the phenyl ring. Isoindole-1,3-diones are phthalimide derivatives with broad applications in medicinal chemistry, particularly as intermediates for antitumor agents , anticonvulsants , and enzyme inhibitors.

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYSNUBQOISARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180171
Record name 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Molecular Weight

334.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-90-6
Record name 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-bromo-2-fluorophenyl)methyl]
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Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of dopamine receptor activity. For example, one compound tested in a Parkinsonism mouse model was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This suggests that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of isoindoline derivatives has been performed under solventless conditions, following green chemistry principles. .

Biological Activity

2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione, also known as 4-bromo-2-fluorobenzyl phthalimide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H9BrFNO2
  • Molecular Weight : 334.14 g/mol
  • CAS Number : 886761-90-6
  • Structure : The compound features an isoindole core with a bromo and fluoro substituent on the phenyl ring.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Recent studies have shown that derivatives of isoindole compounds exhibit promising antiviral activities. For instance, compounds similar to 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole have demonstrated effectiveness against viral strains such as HIV and Dengue virus. The mechanism often involves the inhibition of viral replication by targeting specific enzymes crucial for viral life cycles.

CompoundVirus TargetedIC50 (µM)Reference
Compound AHIV0.35
Compound BDengue1.85
2-[(4-Bromo-2-fluorophenyl)methyl]isoindoleTBDTBDCurrent Study

Antibacterial Activity

The compound has also shown antibacterial properties in preliminary studies. The structure-activity relationship (SAR) indicates that modifications on the isoindole moiety can enhance antibacterial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli10 µg/mL
Compound DS. aureus5 µg/mL
2-[(4-Bromo-2-fluorophenyl)methyl]isoindoleTBDTBDCurrent Study

Anticancer Activity

Preliminary research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the pathways involved.

Case Studies

  • Case Study on Antiviral Efficacy :
    A study involving a series of isoindole derivatives demonstrated that compounds with similar structural features to 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole exhibited significant antiviral activity against HIV with IC50 values ranging from 0.20 to 0.35 µM .
  • Case Study on Antibacterial Properties :
    In vitro testing of various isoindole derivatives against common bacterial strains revealed that certain modifications led to enhanced antibacterial activity, suggesting potential for development as new antibiotics .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of substituents on the phenyl ring significantly influence molecular properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(4-Bromophenyl)isoindole-1,3-dione 4-Bromo C₁₄H₈BrNO₂ 302.12 Intermediate for antitumor agents
2-[(4-Fluorophenyl)methyl]isoindole-1,3-dione 4-Fluoro C₁₅H₁₀FNO₂ 267.25 Anticonvulsant activity
2-[(4-Chlorophenyl)amino]methyl-isoindole-1,3-dione 4-Chloro, amino linker C₁₅H₁₁ClN₂O₂ 298.71 High yield (93.42%) synthesis
5-Bromo-2-(4-chlorophenyl)isoindole-1,3-dione 5-Bromo, 4-Chloro C₁₄H₇BrClNO₂ 336.57 Structural analog for SAR studies
2-(4-Bromo-3-oxobutyl)isoindole-1,3-dione Bromo-oxobutyl chain C₁₂H₁₀BrNO₃ 296.12 Precursor for heterocyclic synthesis

Key Observations:

  • Halogen Position: Bromo at the para position (e.g., 2-(4-Bromophenyl)isoindole-1,3-dione ) enhances molecular weight and lipophilicity compared to ortho- or meta-substituted analogs.
  • Fluorine vs. Bromine: Fluorine’s smaller atomic radius and electronegativity improve solubility and bioavailability relative to bulkier bromo derivatives .
  • Linker Groups: Amino or alkyl linkers (e.g., 2-[(4-Chlorophenyl)amino]methyl-isoindole-1,3-dione ) introduce hydrogen-bonding capabilities, affecting crystallinity and biological interactions.

Analytical Characterization

  • NMR Spectroscopy: COSY and HSQC experiments resolve spin systems in analogs like 2-(4-methyl-2-phenyl-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, identifying coupling constants and quaternary carbons .
  • X-ray Crystallography: Dihedral angles (e.g., 90.0° in ) between isoindole and substituent planes correlate with steric hindrance and conformational flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
Reactant of Route 2
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2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione

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